molecular formula C15H15N3O4 B3318540 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 100307-49-1

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B3318540
CAS RN: 100307-49-1
M. Wt: 301.3 g/mol
InChI Key: GYUNOHNTEKWLCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of complex organic molecules . This reaction involves the use of organoboron reagents, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy . These techniques provide information about the chemical environment of the atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps. For instance, the Suzuki–Miyaura coupling reaction involves oxidative addition and transmetalation steps . In addition, the protodeboronation of alkyl boronic esters is another reaction that this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 272.26 g/mol. More detailed properties such as its melting point, boiling point, solubility, and stability would require further experimental analysis.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic synthesis. For instance, its use in the synthesis of other complex organic molecules could be explored . Additionally, studies could be conducted to better understand its reactivity and mechanism of action .

properties

IUPAC Name

5-phenylmethoxycarbonyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14(20)13-6-11-12(17-9-16-11)7-18(13)15(21)22-8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUNOHNTEKWLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
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5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

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